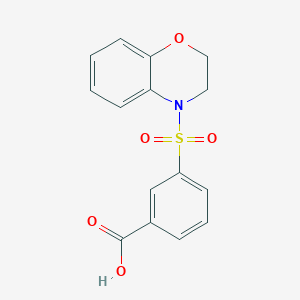
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C15H13NO5S. It is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a benzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while substitution reactions could introduce various functional groups onto the benzoxazine ring or benzoic acid moiety .
科学研究应用
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites, while the sulfonyl and benzoic acid groups can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site. This can lead to inhibition or activation of the target, depending on the specific application .
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine: A simpler analog without the sulfonyl and benzoic acid groups.
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Contains a sulfonyl chloride group instead of the benzoic acid moiety.
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Features an ester group instead of the sulfonyl and benzoic acid groups.
Uniqueness
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is unique due to the combination of the benzoxazine ring, sulfonyl group, and benzoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
3-(3,4-Dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C13H11N1O4S
- CAS Number : 31794-45-3
- IUPAC Name : 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that certain benzoxazine derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 21.65% |
| Escherichia coli | 9.42% |
| Bacillus subtilis | 6.24% |
| Klebsiella pneumoniae | 14.96% |
These findings suggest that modifications to the benzoxazine structure can enhance antimicrobial efficacy .
Receptor Interactions
The biological activity of this compound is also linked to its interaction with serotonin receptors. Specifically, related compounds have been studied for their ability to act as antagonists at the serotonin 5-HT3 receptor. The introduction of specific substituents on the benzoxazine ring has been shown to enhance receptor affinity and antagonistic activity.
For instance, a study reported that compounds with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety demonstrated high affinity for the 5-HT3 receptor, with a Ki value of 0.019 nM . This suggests that structural modifications can significantly influence receptor binding and biological activity.
Study on Antimicrobial Properties
A recent investigation synthesized several benzoxazine derivatives and evaluated their antimicrobial activities against common pathogens. The study highlighted that certain modifications led to increased potency against resistant strains of bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to their electron-donating counterparts .
Study on Serotonin Receptor Antagonism
Another critical study focused on the pharmacological evaluation of benzoxazine derivatives as potential therapeutic agents for conditions related to serotonin dysregulation. The findings demonstrated that specific substitutions on the benzoxazine structure could lead to prolonged antagonistic effects at the serotonin receptors, making these compounds promising candidates for further drug development .
属性
分子式 |
C15H13NO5S |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H13NO5S/c17-15(18)11-4-3-5-12(10-11)22(19,20)16-8-9-21-14-7-2-1-6-13(14)16/h1-7,10H,8-9H2,(H,17,18) |
InChI 键 |
JHRNSSLCEKQNNW-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















